molecular formula C7H8ClFN2 B13611161 1-(5-Chloro-2-fluoropyridin-3-yl)ethanamine

1-(5-Chloro-2-fluoropyridin-3-yl)ethanamine

Cat. No.: B13611161
M. Wt: 174.60 g/mol
InChI Key: AKBFKUNNLQNDME-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-fluoropyridin-3-yl)ethan-1-amine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro and a fluoro substituent on the pyridine ring, along with an ethanamine group. It is used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula

C7H8ClFN2

Molecular Weight

174.60 g/mol

IUPAC Name

1-(5-chloro-2-fluoropyridin-3-yl)ethanamine

InChI

InChI=1S/C7H8ClFN2/c1-4(10)6-2-5(8)3-11-7(6)9/h2-4H,10H2,1H3

InChI Key

AKBFKUNNLQNDME-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(N=CC(=C1)Cl)F)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(5-chloro-2-fluoropyridin-3-yl)ethan-1-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with a pyridine derivative, such as 5-chloro-2-fluoropyridine.

    Substitution Reaction: The pyridine derivative undergoes a substitution reaction with an ethanamine group under controlled conditions.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(5-chloro-2-fluoropyridin-3-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro and fluoro substituents on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-chloro-2-fluoropyridin-3-yl)ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-fluoropyridin-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(5-chloro-2-fluoropyridin-3-yl)ethan-1-amine can be compared with other similar compounds, such as:

    1-(5-chloro-3-fluoropyridin-2-yl)ethanol: This compound has a hydroxyl group instead of an amine group, leading to different chemical properties and applications.

    1-(2-chloro-5-fluoropyridin-3-yl)ethanone:

    1-(5-fluoropyridin-2-yl)ethan-1-amine: This compound lacks the chloro substituent, which affects its chemical behavior and applications.

The uniqueness of 1-(5-chloro-2-fluoropyridin-3-yl)ethan-1-amine lies in its specific combination of substituents, which imparts distinct chemical and biological properties.

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